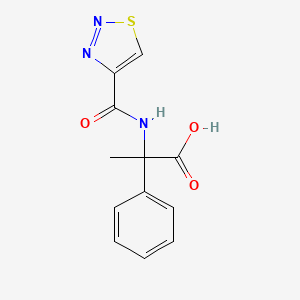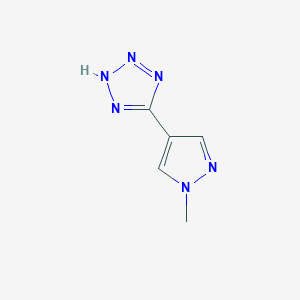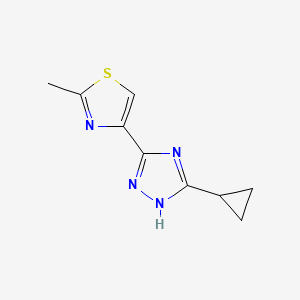
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid, also known as PTAC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PTAC belongs to the family of thiadiazole-containing compounds, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of certain cancer-related genes, and induce apoptosis (programmed cell death) in cancer cells. 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has also been found to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is that 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid and its effects on various signaling pathways in the body.
Synthesemethoden
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with ethyl acrylate, followed by cyclization and subsequent reaction with chloroacetyl chloride. The final product is obtained through the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has been the subject of several studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has also been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-12(11(17)18,8-5-3-2-4-6-8)13-10(16)9-7-19-15-14-9/h2-7H,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYJZBGQKKEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)


![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)

